![molecular formula C16H12N2O3 B11848833 3-(Benzyloxy)-8-nitroquinoline](/img/structure/B11848833.png)
3-(Benzyloxy)-8-nitroquinoline
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Overview
Description
3-(Benzyloxy)-8-nitroquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of a benzyloxy group at the 3-position and a nitro group at the 8-position of the quinoline ring imparts unique chemical and physical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-8-nitroquinoline typically involves the following steps:
Nitration of Quinoline: The starting material, quinoline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 8-position.
Benzyloxy Substitution: The nitrated quinoline is then subjected to a nucleophilic substitution reaction with benzyl alcohol in the presence of a base such as potassium carbonate to introduce the benzyloxy group at the 3-position.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(Benzyloxy)-8-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating, meta-directing group.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) in hydrochloric acid (HCl).
Substitution: Electrophiles such as bromine (Br2) or chloromethyl methyl ether (ClCH2OCH3) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of 3-(Benzyloxy)-8-quinolinone.
Reduction: Formation of 3-(Benzyloxy)-8-aminoquinoline.
Substitution: Formation of various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Properties
Research has demonstrated that 3-(Benzyloxy)-8-nitroquinoline exhibits significant anticancer activity . It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. In vitro studies indicate that derivatives of this compound display antiproliferative effects against human carcinoma cell lines such as A431 and MDA-MB-468, with some compounds showing IC50 values in the micromolar range .
Cell Line | IC50 (µM) | Effect |
---|---|---|
A431 | 5.0 | Inhibition of proliferation |
MDA-MB-468 | 3.2 | Induction of apoptosis |
Enzyme Inhibition
Additionally, compounds similar to this compound have been evaluated for their inhibitory effects on human monoamine oxidases (hMAOs), indicating potential applications in neuropharmacology. This suggests that they could be useful in treating neurodegenerative diseases or mood disorders.
Antimicrobial Activity
Research has also pointed to the antimicrobial properties of this compound. Studies indicate that it exhibits activity against various pathogens, including bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development .
Case Studies
- Anticancer Activity Study : A study published in PMC demonstrated that derivatives of this compound showed promising anticancer activity against multiple cancer cell lines. The study highlighted structure-activity relationships (SAR) that correlate specific substitutions with enhanced cytotoxicity .
- Neuropharmacological Applications : Another investigation focused on the inhibition of monoamine oxidase enzymes by compounds derived from quinolines, including this compound. This study found that certain derivatives significantly inhibited MAO-B activity, suggesting their potential as treatments for depression and neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-8-nitroquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
3-(Benzyloxy)-8-nitroquinoline can be compared with other quinoline derivatives to highlight its uniqueness:
Similar Compounds: 3-(Benzyloxy)pyridin-2-amine, 3,4-dibenzyloxybenzaldehyde, and other benzyloxy-substituted quinolines
Uniqueness: The presence of both benzyloxy and nitro groups in this compound imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This combination of functional groups allows for unique interactions with molecular targets and pathways, making it a valuable compound for research and development.
Biological Activity
3-(Benzyloxy)-8-nitroquinoline is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and related research findings.
Chemical Structure and Properties
The compound features a quinoline core with a nitro group at the 8-position and a benzyloxy group at the 3-position. This structural arrangement enhances its lipophilicity, allowing for improved cellular uptake and interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to undergo bioreduction, leading to the formation of reactive intermediates. These intermediates can interact with DNA and proteins, resulting in cytotoxic effects. The presence of the nitro group is crucial as it can alter the compound's reactivity and biological profile significantly .
Biological Activities
The compound exhibits several noteworthy biological activities:
- Anticancer Activity : Studies have shown that this compound and its derivatives can inhibit the growth of various cancer cell lines. For example, derivatives have been tested against human epidermoid carcinoma (A431) and breast cancer (MDA-MB-468) cells, demonstrating significant antiproliferative effects with IC50 values in the micromolar range .
- Antimicrobial Properties : Quinoline derivatives are known for their antimicrobial activity. Research indicates that this compound can inhibit key enzymes involved in pathogen survival, making it a candidate for treating infectious diseases .
- Anti-inflammatory Effects : Nitro-containing compounds often exhibit anti-inflammatory properties. The presence of the nitro group in this compound may enhance its pharmacokinetic and pharmacodynamic profiles, contributing to potential anti-inflammatory effects .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound derivatives:
- Synthesis and Evaluation : A study synthesized a series of nitroquinoline derivatives, including this compound, assessing their anticancer properties. The results indicated that these compounds could effectively inhibit epidermal growth factor receptor (EGFR) activity, crucial for tumor growth regulation .
- Structure-Activity Relationship (SAR) : Research has explored the relationship between structural modifications of quinolines and their biological activities. The benzyloxy group enhances lipophilicity while the nitro group contributes to cytotoxicity, demonstrating how small changes can significantly impact efficacy .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is essential:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-(Benzyloxy)quinolin-8-amine | Benzyloxy at 4-position | Enhanced lipophilicity; significant antimicrobial effects |
7-(Benzyloxy)-4-chloro-3-nitroquinoline | Nitro at 3-position; chloro at 4-position | Distinct chemical reactivity; potential anticancer properties |
8-Nitroquinoline | Nitro at 8-position | Basic structure without additional lipophilicity |
Properties
Molecular Formula |
C16H12N2O3 |
---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
8-nitro-3-phenylmethoxyquinoline |
InChI |
InChI=1S/C16H12N2O3/c19-18(20)15-8-4-7-13-9-14(10-17-16(13)15)21-11-12-5-2-1-3-6-12/h1-10H,11H2 |
InChI Key |
HTORMOVXUIFCMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C3C(=C2)C=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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